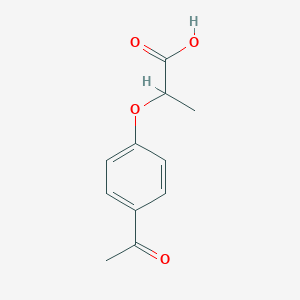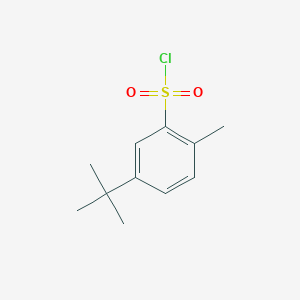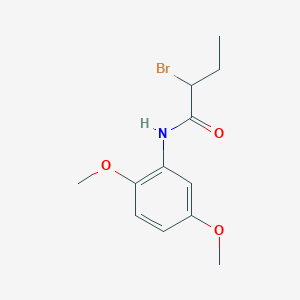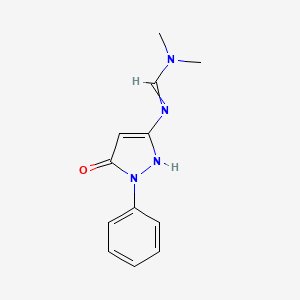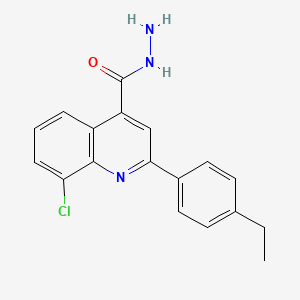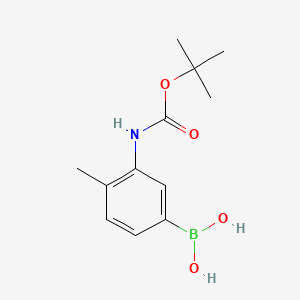![molecular formula C56H72O12S4 B1336078 4-叔丁基-1-(乙氧基羰基甲氧基)硫代杯[4]芳烃 CAS No. 210706-03-9](/img/structure/B1336078.png)
4-叔丁基-1-(乙氧基羰基甲氧基)硫代杯[4]芳烃
描述
4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is a member of the thiacalixarene family, which are macrocyclic compounds known for their ability to form host-guest complexes. These compounds are characterized by their unique structural features, which include a calixarene backbone substituted with various functional groups. The presence of sulfur atoms in the thiacalixarene structure imparts distinct chemical properties, making them valuable in various scientific and industrial applications .
科学研究应用
4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene has a wide range of scientific research applications:
Chemistry: Used as a host molecule in host-guest chemistry for the encapsulation of various guest molecules.
Biology: Employed in the development of biosensors and drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including catalysts and nanomaterials.
作用机制
- The primary targets of this compound are not well-documented in the literature. However, calixarenes like 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene are known for their ability to interact with various molecules due to their unique cage-like structure.
- 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene self-assembles into water-soluble nanoparticles when combined with silver nitrate and fluorescein .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene typically involves the following steps:
Formation of the Calixarene Backbone: The initial step involves the synthesis of the calixarene backbone through a condensation reaction of p-tert-butylphenol with formaldehyde in the presence of a base.
Introduction of Sulfur Atoms: The next step involves the introduction of sulfur atoms into the calixarene structure. This is achieved by reacting the calixarene backbone with sulfur-containing reagents such as thiourea or sulfur dichloride.
Functionalization with Ethoxycarbonylmethoxy Groups: The final step involves the functionalization of the thiacalixarene with ethoxycarbonylmethoxy groups.
Industrial Production Methods
Industrial production of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
化学反应分析
Types of Reactions
4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiacalixarene structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form thiols or thioethers.
Substitution: The ethoxycarbonylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiacalixarenes depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-tert-Butylthiacalix4arene : Similar structure but lacks the ethoxycarbonylmethoxy groups.
- Tetra-tert-butylthiacalix4arene : Contains four tert-butyl groups but different functional groups on the lower rim.
- Thiacalix 4arene : Basic structure without any tert-butyl or ethoxycarbonylmethoxy groups .
Uniqueness
4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is unique due to the presence of both tert-butyl and ethoxycarbonylmethoxy groups, which enhance its solubility and ability to form stable host-guest complexes. This makes it more versatile and effective in various applications compared to its analogs .
属性
IUPAC Name |
ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaen-25-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H72O12S4/c1-17-61-45(57)29-65-49-37-21-33(53(5,6)7)22-38(49)70-40-24-35(55(11,12)13)26-42(51(40)67-31-47(59)63-19-3)72-44-28-36(56(14,15)16)27-43(52(44)68-32-48(60)64-20-4)71-41-25-34(54(8,9)10)23-39(69-37)50(41)66-30-46(58)62-18-2/h21-28H,17-20,29-32H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVIIKFHGZNQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2C=C(C=C1SC3=CC(=CC(=C3OCC(=O)OCC)SC4=CC(=CC(=C4OCC(=O)OCC)SC5=C(C(=CC(=C5)C(C)(C)C)S2)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H72O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413134 | |
| Record name | AGN-PC-0LP4U9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210706-03-9 | |
| Record name | AGN-PC-0LP4U9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene improve the detection of heavy metal ions in water samples?
A1: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene acts as a modifying agent for glassy carbon electrodes. When applied to the electrode surface, it forms a film that exhibits enhanced sensitivity towards specific heavy metal ions like mercury(II) [] and silver(I) []. While the exact mechanism is not fully elucidated in the provided abstracts, it's likely that the thiacalixarene structure provides a favorable environment for the preconcentration and electrochemical reduction of these metal ions, thus amplifying the analytical signal during voltammetric measurements.
Q2: What are the advantages of using a 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene modified electrode for heavy metal detection compared to a bare electrode?
A2: The research highlights several advantages of using the modified electrode:
- Enhanced Sensitivity: The modified electrode demonstrates significantly improved sensitivity for detecting trace amounts of mercury(II) [] and silver(I) [] compared to a bare glassy carbon electrode. This allows for the detection of lower concentrations of these heavy metals in water samples.
- Practicality: The modified electrode offers a simple, rapid, and economical approach for detecting heavy metals in water samples []. This makes it suitable for routine analysis and environmental monitoring applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
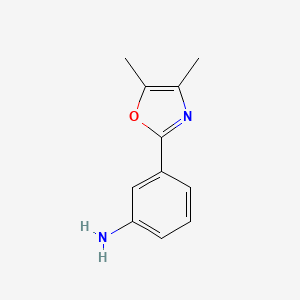
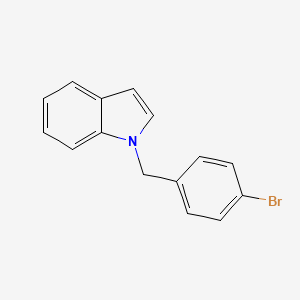
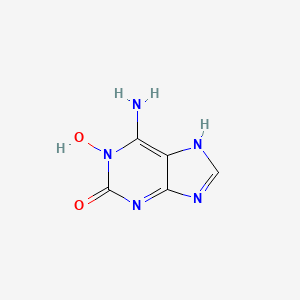
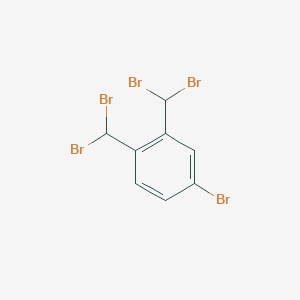
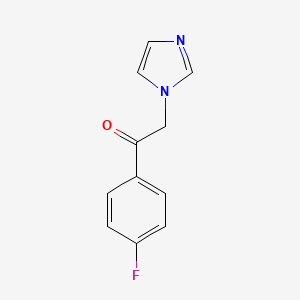
![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)
![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)
